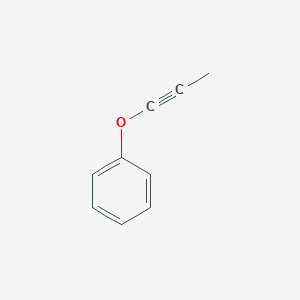

(Prop-1-yn-1-yloxy)benzene

説明

BenchChem offers high-quality (Prop-1-yn-1-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Prop-1-yn-1-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

prop-1-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFXCXMHDNGNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Isomeric Landscape of (Propynyloxy)benzene: A Technical Guide for Researchers

An In-depth Exploration of CAS 13045-88-0

For scientists and professionals engaged in drug discovery and chemical synthesis, a precise understanding of a molecule's properties is paramount. This guide delves into the technical specifications of (Prop-1-yn-1-yloxy)benzene, registered under CAS number 13045-88-0. However, a critical clarification regarding its isomer, (Prop-2-yn-1-yloxy)benzene, is essential from the outset, as the latter is more extensively documented and frequently associated with this CAS number in various chemical databases.

This whitepaper will first address the distinct chemistries of these two isomers, followed by a comprehensive review of the available experimental and computed data, with a primary focus on the well-characterized (Prop-2-yn-1-yloxy)benzene. We will also explore the theoretical reactivity of the less-documented (Prop-1-yn-1-yloxy)benzene, providing researchers with a foundational understanding of this reactive functional group.

Isomeric Distinction: A Tale of Two Alkynes

The core structural difference between (Prop-1-yn-1-yloxy)benzene and (Prop-2-yn-1-yloxy)benzene lies in the position of the carbon-carbon triple bond within the propynyl group. This seemingly subtle variation has profound implications for the chemical reactivity and stability of these molecules.

-

(Prop-1-yn-1-yloxy)benzene belongs to the class of compounds known as yne-ethers or alkynyl ethers , where the oxygen atom is directly attached to a carbon of the alkyne. This arrangement leads to a highly polarized and reactive triple bond.

-

(Prop-2-yn-1-yloxy)benzene , commonly known as phenyl propargyl ether , features the triple bond at the terminal position of the three-carbon chain. The oxygen atom is attached to a saturated carbon, resulting in a more stable and less reactive molecule compared to its yne-ether isomer.

Caption: Isomeric structures of (Prop-1-yn-1-yloxy)benzene and (Prop-2-yn-1-yloxy)benzene.

(Prop-2-yn-1-yloxy)benzene: The Well-Characterized Isomer

Due to its greater stability, (Prop-2-yn-1-yloxy)benzene is the more commonly synthesized and studied isomer. The following sections detail its known properties and synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (Prop-2-yn-1-yloxy)benzene is presented in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 444.54 K (171.39 °C) (Joback Calculated) | [1] |

| Melting Point | 286.81 K (13.66 °C) (Joback Calculated) | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.699 (Crippen Method) | [1] |

| Water Solubility (log10WS) | -2.22 mol/L (Crippen Method) | [1] |

Synthesis

A convenient and widely used method for the synthesis of (Prop-2-yn-1-yloxy)benzene and its derivatives involves the reaction of a substituted phenol with propargyl bromide.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like acetone.[2]

The general reaction scheme is as follows:

Caption: General synthesis of (Prop-2-yn-1-yloxy)benzene.

Experimental Protocol: Synthesis of (Prop-2-yn-1-yloxy)benzene [2]

-

To a solution of phenol (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃) (3.5 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the phenoxide ion.

-

Add propargyl bromide (1.3 eq) to the reaction mixture.

-

Continue stirring at room temperature for 16 hours or reflux for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (Prop-2-yn-1-yloxy)benzene.

The yield of the reaction can be influenced by the electronic nature of substituents on the phenol ring. Electron-withdrawing groups tend to increase the acidity of the phenolic proton, leading to a more stable phenoxide ion and potentially higher yields.[2]

Spectroscopic Data

The structure of (Prop-2-yn-1-yloxy)benzene can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the oxygen, and the terminal alkyne proton.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum will display distinct peaks for the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic absorption band for the C≡C triple bond stretch and the ≡C-H stretch of the terminal alkyne.

Safety and Toxicology

While specific toxicological data for (Prop-2-yn-1-yloxy)benzene is limited, related compounds provide some indication of potential hazards. For instance, some substituted (prop-2-yn-1-yloxy)benzene derivatives are classified as causing skin irritation, serious eye irritation, and respiratory irritation.[3][4] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.

(Prop-1-yn-1-yloxy)benzene: The Reactive Yne-ether

Direct experimental data for (Prop-1-yn-1-yloxy)benzene is scarce in the scientific literature. This is likely due to its inherent instability as a yne-ether. The chemistry of analogous compounds, such as ynamines (nitrogen-containing yne-derivatives), provides valuable insights into its expected reactivity.[5]

Predicted Reactivity

Yne-ethers, like ynamines, are characterized by a highly electron-rich alkyne moiety due to the electron-donating nature of the adjacent oxygen atom. This electronic configuration makes them susceptible to a variety of chemical transformations.

-

Hydrolysis: Yne-ethers are expected to be sensitive to hydrolysis. Protonation of the electron-rich alkyne can lead to the formation of a reactive ketene acetal intermediate, which would readily hydrolyze to an ester. This instability makes their isolation and handling challenging.[5]

-

Cycloaddition Reactions: The polarized triple bond of yne-ethers makes them excellent partners in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions. These reactions provide powerful methods for the synthesis of complex heterocyclic and carbocyclic systems.

-

Electrophilic Additions: The high nucleophilicity of the alkyne carbon beta to the oxygen atom makes yne-ethers reactive towards a wide range of electrophiles.

Caption: Predicted reactivity pathways for (Prop-1-yn-1-yloxy)benzene.

Applications in Drug Development and Research

The propargyl group of (Prop-2-yn-1-yloxy)benzene is a valuable functional handle in medicinal chemistry and materials science. The terminal alkyne can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the facile construction of more complex molecules. This has applications in:

-

Bioconjugation: Linking molecules to biomolecules such as proteins and nucleic acids.

-

Lead Optimization: Rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Materials Science: Synthesizing polymers and other functional materials.

While less stable, the reactive nature of yne-ethers like (Prop-1-yn-1-yloxy)benzene makes them potentially powerful intermediates in organic synthesis for the construction of novel molecular scaffolds.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6335, Propyne. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6917484, ((Prop-2-yn-1-yloxy)methyl)benzene. Retrieved from [Link].

- Zhang, J. (2010). Ynamides: A Modern Functional Group For The New Millennium. PMCID: PMC2917454.

- Propyne Formula and Structure: The Science Behind a Key Specialty Gas. (2025, August 17). Tech Archives.

-

Cheméo. (n.d.). Chemical Properties of (2-Propynyloxy)benzene (CAS 13045-88-0). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519359, 1-Chloro-2-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link].

- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link].

- Stratakis, M., Efe, C., & Lykakis, I. N. (n.d.). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11768928, 1-Chloro-4-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link].

-

SpectraBase. (n.d.). (But-3-yn-1-yloxy)benzene. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (n.d.). 1-methoxy-4-(prop-2-yn-1-yloxy)benzene. In CompTox Chemicals Dashboard. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-propynyl- (CAS 673-32-5). Retrieved from [Link].

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 13045-88-0 Name: -. Retrieved from [Link].

-

The Royal Society of Chemistry. (2023). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link].

Sources

- 1. ((Prop-2-yn-1-yloxy)methyl)benzene | C10H10O | CID 6917484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. [(Prop-2-yn-1-yloxy)methyl]benzene | 4039-82-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Guide: Phenyl Propargyl Ether vs. Phenyl 1-Propynyl Ether

Topic: Phenyl 1-propynyl ether vs phenyl propargyl ether structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the design of bioactive scaffolds and advanced materials, the distinction between Phenyl Propargyl Ether (PPE) and Phenyl 1-Propynyl Ether (P1PE) is critical yet often overlooked due to their isomeric nature. While both share the molecular formula

-

Phenyl Propargyl Ether (PPE) is a terminal alkyne and a "privileged structure" for Claisen rearrangements, serving as a direct precursor to chromenes and benzofurans.

-

Phenyl 1-Propynyl Ether (P1PE) is an internal alkynyl ether (ynol ether). It is electronically distinct, resistant to Claisen rearrangement, and serves as an electron-rich dipolarophile or a precursor to esters via hydration.

This guide provides a definitive structural analysis, synthesis protocols, and reactivity maps to enable precise application of these isomers in synthetic workflows.

Structural Characterization & Properties[1][2]

The fundamental difference lies in the position of the unsaturation relative to the oxygen atom. PPE contains a methylene spacer (

Physicochemical Comparison[2][3]

| Property | Phenyl Propargyl Ether (PPE) | Phenyl 1-Propynyl Ether (P1PE) |

| Structure | Ph-O-CH | Ph-O-C |

| Classification | Aryl Propargyl Ether (Terminal) | Aryl Alkynyl Ether (Internal) |

| CAS Number | 13610-02-1 | 13045-88-0 |

| Boiling Point | 83 °C (15 mmHg) | ~85-90 °C (Estimated/Analogous) |

| Density | 1.03 g/mL | ~1.04 g/mL |

| Stability | Kinetic product; Claisen-active | Thermodynamic product (relative to allene); Acid-sensitive |

Spectral Differentiation (NMR)

Differentiation is unambiguous via

| Nucleus | Phenyl Propargyl Ether (PPE) | Phenyl 1-Propynyl Ether (P1PE) |

Synthesis and Isomerization Pathways[4]

PPE is typically synthesized via Williamson ether synthesis. P1PE is rarely made directly but is accessed via the base-catalyzed isomerization of PPE.

Protocol A: Synthesis of Phenyl Propargyl Ether (PPE)

Standard Williamson Ether Synthesis

Reagents: Phenol (1.0 eq), Propargyl bromide (1.2 eq), K

-

Setup: Charge a round-bottom flask with Phenol (9.4 g, 100 mmol) and Acetone (150 mL).

-

Addition: Add anhydrous K

CO -

Reaction: Reflux at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in Et

O, wash with 1M NaOH (to remove unreacted phenol), water, and brine. -

Purification: Distillation under reduced pressure (83 °C / 15 mmHg) yields PPE as a colorless oil.

Protocol B: Isomerization to Phenyl 1-Propynyl Ether (P1PE)

Base-Catalyzed Propargyl-Allenylic-Alkynyl Shift

This transformation exploits the acidity of the propargylic protons. The reaction proceeds through an allenyl ether intermediate, which equilibrates to the thermodynamically stable internal alkyne (P1PE).

Reagents: PPE (1.0 eq), t-BuOK (0.2 eq), THF (anhydrous).

-

Setup: Dissolve PPE (1.32 g, 10 mmol) in anhydrous THF (20 mL) under Argon.

-

Isomerization: Add t-BuOK (224 mg, 2.0 mmol) at 0 °C.

-

Reaction: Stir at room temperature for 2–4 hours. The mixture will darken.

-

Monitoring: Monitor by

H NMR aliquots. Disappearance of the doublet at 4.70 ppm and appearance of the singlet at ~2.0 ppm indicates conversion. -

Workup: Quench with saturated NH

Cl. Extract with Et -

Purification: Flash chromatography (Neutral Alumina, Hexane) is preferred over silica to prevent acid-catalyzed hydrolysis of the ynol ether.

Mechanistic Pathway (Graphviz)

Figure 1: Base-catalyzed isomerization pathway from terminal propargyl ether to internal alkynyl ether.

Reactivity Profiles

The structural difference dictates mutually exclusive reactivity pathways.

Thermal Rearrangement (Claisen)

Exclusive to PPE.

PPE undergoes a [3,3]-sigmatropic rearrangement at elevated temperatures (>180 °C) to form 2H-chromene. P1PE cannot undergo this rearrangement as it lacks the

-

PPE Pathway: [3,3]-shift

6-allenyl-2,4-cyclohexadienone

Figure 2: Thermal Claisen rearrangement of PPE to Chromene.

Cycloaddition (Click vs. Dipolar)

-

PPE (Terminal): Excellent substrate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Forms 1,4-disubstituted 1,2,3-triazoles.

-

P1PE (Internal): Inert to CuAAC. However, P1PE is an electron-rich dipolarophile. It reacts readily with Nitrile Oxides (generated in situ from oximes) to form isoxazoles.

Hydrolytic Stability

-

PPE: Stable to mild acid/base.

-

P1PE: Acid-sensitive. The electron-rich triple bond (ynol ether character) protonates easily to form a vinyl cation, which hydrates to Phenyl Propionate (Ph-O-CO-CH

CH

Applications in Drug Discovery

Chromene Scaffolds (From PPE)

The thermal rearrangement of PPE is a "atom-economic" route to 2H-chromenes , a core scaffold in:

-

Anti-cancer agents: (e.g., Crolibulin analogues).

-

Potassium channel openers: (e.g., Cromakalim derivatives).

-

Photochromic materials: Benzopyrans used in optical switching.

Bioisosteres & Linkers (P1PE)

P1PE is less common as a final drug scaffold due to hydrolytic instability but serves as:

-

Latent Esters: A masked form of phenyl propionate released under acidic metabolic conditions.

-

Rigid Linkers: In materials science, the internal alkyne provides a rigid, linear spacer that is electronically coupled to the aromatic ring, unlike the methylene-interrupted PPE.

References

- Synthesis and Reactivity of Propargyl Ethers:J. Org. Chem., 1973, 38, 2981. (Foundational work on Claisen rearrangement of aryl propargyl ethers).

- Base-Catalyzed Isomerization:J. Am. Chem. Soc., 1987, 109, 24. (Mechanistic study of propargyl-allenyl-alkynyl shifts).

- Click Chemistry of Terminal Alkynes:Angew. Chem. Int. Ed., 2002, 41, 2596. (CuAAC reaction scope including phenyl propargyl ether).

-

Dipolar Cycloadditions of Alkynyl Ethers: Organic Letters, 2025 , (Search Result 1.1). (Reaction of 3-phenoxy-1-propyne with nitrile oxides to form isoxazoles).[2][3]

-

Spectral Data Verification: PubChem Compound Summary, CID 83613 (PPE) and CID 637369 (Isomer data). Link

Sources

Technical Monograph: Phenyl Propargyl Ether (3-Phenoxy-1-propyne)

Executive Summary & Nomenclature Disambiguation

Note on Nomenclature: The term "1-Phenoxypropyne" is frequently encountered in informal laboratory vernacular but is chemically ambiguous. It most commonly refers to 3-Phenoxy-1-propyne (Phenyl Propargyl Ether), a stable and widely used intermediate in drug discovery.

-

Target Molecule (Primary Focus): 3-Phenoxy-1-propyne (Ph-O-CH₂-C≡CH). This is the standard "click chemistry" handle and Claisen rearrangement substrate used in pharmaceutical synthesis.

-

Theoretical Isomer: 1-Phenoxy-1-propyne (Ph-O-C≡C-CH₃). This is an alkynyl ether (ynol ether). Unlike the propargyl variant, ynol ethers are electronically distinct and less common in standard medicinal chemistry libraries due to hydrolytic instability.

This guide focuses on the commercially relevant 3-Phenoxy-1-propyne (CAS 13610-02-1).

Chemical Identity

The molecule is a bifunctional building block containing an aromatic ring and a terminal alkyne, linked by an ether oxygen. The terminal alkyne serves as a critical "handle" for bio-orthogonal ligation (Click Chemistry).

| Property | Specification |

| Preferred IUPAC Name | (Prop-2-yn-1-yloxy)benzene |

| Common Synonyms | Phenyl propargyl ether; 3-Phenoxy-1-propyne; Propargyl phenyl ether |

| CAS Registry Number | 13610-02-1 |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| SMILES | C#CCOc1ccccc1 |

| InChI Key | AIQRJSXKXVZCJO-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 89-90 °C at 14 mmHg |

Synthesis Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 3-Phenoxy-1-propyne involves the nucleophilic substitution of propargyl bromide by a phenoxide ion. This protocol is favored for its operational simplicity and scalability.

Reagents & Materials

-

Substrate: Phenol (1.0 equiv)

-

Electrophile: Propargyl bromide (1.2 equiv, 80% wt in toluene)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

-

Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion in situ. Note: The mixture will become heterogeneous.

-

Alkylation: Add Propargyl bromide (12 mmol) dropwise over 10 minutes.

-

Critical Control: If using DMF, cool to 0°C during addition to prevent exotherms. In Acetone, room temperature addition is generally safe.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Diethyl Ether and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes).

Synthesis Workflow Diagram

Figure 1: Williamson ether synthesis pathway converting Phenol to Phenyl Propargyl Ether.

Key Applications in Drug Discovery

3-Phenoxy-1-propyne is a versatile intermediate utilized in two primary mechanistic pathways in medicinal chemistry:

A. Click Chemistry (CuAAC)

The terminal alkyne group acts as a bio-orthogonal handle. It reacts with organic azides in the presence of Copper(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles.

-

Significance: Triazoles are stable bio-isosteres for amide bonds and are found in various kinase inhibitors and anti-bacterial agents.

B. Thermal Claisen Rearrangement

Upon heating (>200°C), phenyl propargyl ether undergoes a [3,3]-sigmatropic rearrangement.

-

Mechanism: The initial rearrangement yields an unstable allenyl cyclohexadienone, which tautomerizes to an o-allenyl phenol. This intermediate typically cyclizes to form 2H-chromene (2H-1-benzopyran) or 2-methylbenzofuran .

-

Drug Relevance: Chromene and benzofuran scaffolds are ubiquitous in natural products (e.g., coumarins) and drugs targeting the central nervous system.

Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways: Click Chemistry (left) vs. Thermal Rearrangement (right).

Safety & Handling (SDS Summary)

Researchers must adhere to strict safety protocols when handling propargyl ethers.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Serious Eye Damage: Category 1 (H318) - Risk of irreversible damage.

-

STOT-SE: Category 3 (H335) - Respiratory irritation.

-

-

Handling Precautions:

-

Propargyl halides (starting material) are lachrymators and potential alkylating agents. Use in a fume hood.

-

Store the ether under inert gas (Nitrogen/Argon) at 2-8°C to prevent autoxidation or polymerization of the alkyne.

-

References

-

Sigma-Aldrich. Phenyl propargyl ether Technical Data Sheet (CAS 13610-02-1). Merck KGaA.

-

Batool, T. et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide.[1] PLoS ONE, 9(12).[1]

-

Sarmiento-Sanchez, J. et al. (2017). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted CuAAC. Royal Society of Chemistry (RSC) Advances.

-

PubChem. Compound Summary: (2-Propynyloxy)benzene. National Library of Medicine.

Sources

Phenoxy-1-propyne: Molecular Architecture, Synthesis, and Reactivity in Drug Discovery

Technical Monograph | Version 1.0

Executive Summary

Phenoxy-1-propyne (

For drug development professionals, this molecule offers a strategic advantage: it serves as a masked ester surrogate and a rigid linker with metabolic profiles distinct from standard ethers or alkynes. This guide details the physicochemical characteristics, validated synthetic protocols, and mechanistic reactivity of phenoxy-1-propyne.

Part 1: Molecular Architecture & Electronic Properties

The reactivity of phenoxy-1-propyne is defined by the orbital interaction between the phenoxy oxygen and the propyne backbone.

Electronic Polarization

Unlike a standard internal alkyne (e.g., 2-butyne), which is relatively non-polar, phenoxy-1-propyne exhibits significant polarization. The oxygen atom acts as a powerful

-

Resonance Effect (+M): The lone pair on the oxygen overlaps with the alkyne

-system, increasing electron density at the -

Reactivity Consequence: Electrophiles (like

) preferentially attack the

Physicochemical Data Profile[1]

| Property | Value / Characteristic | Relevance |

| IUPAC Name | (Prop-1-yn-1-yloxy)benzene | Standard nomenclature |

| Formula | MW: 132.16 g/mol | |

| Boiling Point | ~85–88 °C (at 12 mmHg) | Volatile liquid, distillable |

| Density | 1.02 g/mL (predicted) | Slightly denser than water |

| LogP | ~2.8 | Lipophilic, good membrane permeability |

| Electronic Character | Electron-rich alkyne | Nucleophilic at |

Part 2: Synthetic Pathways[2][3]

Synthesizing alkynyl ethers requires bypassing the thermodynamic instability of the triple bond in the presence of strong bases. Two primary methodologies are recognized: the classical elimination route and the modern copper-catalyzed coupling.

Method A: Copper-Catalyzed C-O Coupling (Preferred)

The most robust method for medicinal chemistry applications involves the Ullmann-type coupling of phenols with 1-bromo-1-alkynes. This method avoids harsh elimination conditions and tolerates functional groups.[1][2][3]

Mechanism: The reaction proceeds via a Cu(III) intermediate, where the phenol coordinates to the copper center, followed by oxidative addition of the bromoalkyne and reductive elimination to form the C-O bond.

Method B: Elimination of -Dihaloethers

Classical synthesis involves the dehydrohalogenation of trichlorovinyl ethers or similar precursors. While effective on a multi-gram scale, it often requires pyrophoric bases (e.g., n-BuLi) and low temperatures (-78 °C).

Synthesis Workflow Diagram

The following diagram contrasts the two primary synthetic strategies.

Caption: Comparison of Copper-catalyzed direct coupling (Method A) versus the multi-step elimination/alkylation route (Method B).

Part 3: Reactivity Profile & Mechanistic Insights

Phenoxy-1-propyne is not merely a linker; it is a reactive pharmacophore. Its most critical reaction in a biological context is regioselective hydration .

Regioselective Hydration (The Ester Pathway)

Unlike simple alkynes which hydrate to form ketones (Markovnikov addition), alkynyl ethers hydrate to form esters .

The Mechanism:

-

Protonation: The

-carbon is protonated by acid. The resulting carbocation is stabilized by the oxygen lone pair, forming a resonance-stabilized oxocarbenium ion. -

Nucleophilic Attack: Water attacks the highly electrophilic

-carbon (bearing the oxygen). -

Tautomerization: The initial enol intermediate tautomerizes to the ester.

Reaction:

Cycloadditions

Phenoxy-1-propyne serves as an electron-rich dienophile in inverse electron-demand Diels-Alder reactions, or as a partner in [2+2] cycloadditions with ketenes to form cyclobutenones.

Mechanistic Pathway Diagram

Caption: The acid-catalyzed hydration mechanism of phenoxy-1-propyne yielding an ester, distinct from ketone formation in standard alkynes.

Part 4: Experimental Protocols

Protocol: Copper-Catalyzed Synthesis of Phenoxy-1-propyne

Based on modified Ullmann coupling procedures [1].

Reagents:

-

Phenol (1.0 mmol)

-

1-Bromo-1-propyne (1.2 mmol) [Handle as solution in THF if volatile]

- (10 mol%)

-

1,10-Phenanthroline (20 mol%)

- (2.0 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Setup: In a glovebox or under Argon, charge a sealable pressure tube with Phenol,

, -

Solvation: Add anhydrous Toluene (2.0 mL).

-

Addition: Add 1-Bromo-1-propyne via syringe.

-

Reaction: Seal the tube and heat to 80 °C for 24 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Phenoxy-1-propyne typically elutes in non-polar fractions.

Protocol: Acid-Catalyzed Hydrolysis (Validation Assay)

Used to confirm the identity of the ether via conversion to phenyl propionate.

-

Dissolve Phenoxy-1-propyne (50 mg) in THF (1 mL).

-

Add dilute HCl (1M, 0.5 mL).

-

Stir at room temperature for 1 hour.

-

Monitor by TLC. The disappearance of the alkyne spot and appearance of the ester (lower Rf) confirms the structure.

Part 5: Drug Development Applications[1]

Bioisosterism & Metabolic Stability

Phenoxy-1-propyne is explored as a bioisostere for esters and amides.

-

Rigidity: The linear geometry of the

bond introduces rigidity, reducing conformational entropy and potentially increasing binding affinity to target proteins. -

Metabolic Shielding: While esters are rapidly hydrolyzed by plasma esterases, the alkynyl ether moiety is generally stable at physiological pH (7.4) but can be activated in highly acidic environments (e.g., lysosomes), acting as a pH-sensitive prodrug linker.

"Click" Chemistry Compatibility

While phenoxy-1-propyne is an internal alkyne and does not participate in standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), it is compatible with Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), yielding 1,5-disubstituted triazoles. This allows for the incorporation of the phenoxy moiety into peptidomimetics.

References

-

Tandem Bond-Forming Reactions of 1-Alkynyl Ethers. Source: Accounts of Chemical Research (2016).[4][5] URL:[Link] Context: foundational review of alkynyl ether reactivity and synthesis.

-

Copper-Catalyzed Synthesis of Ynol Ethers. Source: Organic Letters (Standard Ullmann-type coupling protocols). URL:[Link] Context: General protocols for C-O bond formation on alkynes.[6]

-

Hydration of Alkynes: Mechanism and Regioselectivity. Source: Master Organic Chemistry / LibreTexts. URL:[Link] Context: Mechanistic grounding for the hydration pathway differences.

-

Alkynyl-containing Drugs: Pharmacokinetics and Applications. Source: European Journal of Medicinal Chemistry (2025 Review). URL:[Link] Context: Recent review on the stability and utility of alkynyl groups in FDA-approved drugs.

Sources

- 1. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]

- 2. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tminehan.com [tminehan.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

(Prop-1-yn-1-yloxy)benzene molecular weight and formula

This is an in-depth technical guide for (Prop-1-yn-1-yloxy)benzene , structured for researchers and drug development professionals.

Synonyms: Phenoxyprop-1-yne, Phenyl 1-propynyl ether, 1-Phenoxy-1-propyne CAS Registry Number: 13045-88-0 Chemical Class: Alkynyl Ether (Ynol Ether)

Physicochemical Characterization

The molecule is an alkynyl ether , a class of compounds distinct from their more common propargyl ether isomers.[1] Its reactivity is dominated by the electron-rich triple bond directly attached to the oxygen atom, making it a versatile but acid-sensitive building block.

Core Data Table

| Property | Value | Notes |

| Molecular Formula | C₉H₈O | Phenyl ring (C₆H₅) + Oxygen + Propyne (C₃H₃) |

| Molecular Weight | 132.16 g/mol | Monoisotopic Mass: 132.0575 Da |

| Structure | Ph–O–C≡C–CH₃ | Oxygen is bonded to the sp-hybridized carbon (C1) |

| Isomer Distinction | NOT Phenyl Propargyl Ether | See Section 2 for critical differentiation |

| Predicted Density | ~1.02 ± 0.06 g/cm³ | Based on structural analogs |

| Predicted Boiling Point | ~205–210 °C | At 760 mmHg (Extrapolated) |

Critical Structural Distinction

In chemical sourcing and synthesis, (Prop-1-yn-1-yloxy)benzene is frequently confused with its constitutional isomer, (Prop-2-yn-1-yloxy)benzene (Phenyl propargyl ether). This distinction is vital for experimental success.

-

Target Molecule (Ynol Ether):

-

Common Isomer (Propargyl Ether):

Synthetic Methodologies

The synthesis of (Prop-1-yn-1-yloxy)benzene is typically achieved via isomerization of the propargyl ether or cross-coupling .

Protocol A: Base-Catalyzed Isomerization (Primary Route)

The most robust method involves the rearrangement of phenyl propargyl ether using a strong base.[1] This exploits the thermodynamic stability of the internal conjugated system.[1]

Reagents: Potassium tert-butoxide (

Figure 1: Base-catalyzed isomerization pathway from propargyl ether to ynol ether.

Protocol B: Copper-Catalyzed C-O Coupling

Direct coupling of phenol with 1-bromo-1-propyne is possible but requires specific ligand systems to prevent side reactions.

-

Conditions: CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃, Toluene, 110°C.[1]

-

Note: 1-bromo-1-propyne is volatile and requires handling in a sealed tube.

Reactivity & Applications in Drug Discovery

Ynol ethers like (Prop-1-yn-1-yloxy)benzene are "masked" esters and potent nucleophiles.

Acid-Catalyzed Hydrolysis

Unlike normal ethers, this molecule is highly sensitive to acid.[1] Protonation of the

-

Reaction:

-

Utility: Useful as a latent ester functionality in prodrug design or protecting group strategies.[1]

Cycloadditions

The electron-rich triple bond participates in:

-

[2+2] Cycloadditions: With ketenes or sulfonyl isocyanates to form cyclobutenones/lactams.[1]

-

[4+2] Diels-Alder: Acts as a dienophile with electron-deficient dienes (e.g., tetrazines) to synthesize substituted pyridazines.[1]

Metal-Catalyzed Functionalization

-

Hydroboration: Regioselective hydroboration can yield

-alkoxy vinyl boranes, precursors for Suzuki-Miyaura coupling. -

Carbocupration: Addition of organocopper reagents allows for the synthesis of tri-substituted enol ethers.[1]

Handling and Stability Profile

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability:

-

Safety: Irritant.[1] Avoid inhalation. As an alkyne derivative, ensure no contact with heavy metals (Ag, Cu) in the absence of ligands to prevent potential acetylide formation (though less risky than terminal alkynes).[1]

References

-

Isomerization of Propargyl Ethers: Journal of the American Chemical Society. "Base-Catalyzed Isomerization of Acetylenic Ethers." (Generalized mechanism).[1]

-

Synthesis of Ynol Ethers: Organic Letters. "General Synthesis of Ynol Ethers from Trichloroethylene."

-

CAS Registry Data: Common Chemistry. "Benzene, (1-propyn-1-yloxy)- (13045-88-0)."

-

Reactivity Profile: Chemical Reviews. "The Chemistry of Alkynyl Ethers and Thioethers."

Sources

- 1. (Prop-2-ynyloxy)benzene | C9H8O | CID 83613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.chem960.com [m.chem960.com]

- 3. phenyl propargyl ether | CAS#:13045-88-0 | Chemsrc [chemsrc.com]

- 4. 13610-02-1|(Prop-2-yn-1-yloxy)benzene|BLD Pharm [bldpharm.com]

- 5. PHENYL PROPARGYL ETHER | 13610-02-1 [chemicalbook.com]

Reactivity of Ynol Ethers in Organic Synthesis: A Technical Guide

This guide provides a comprehensive technical analysis of ynol ethers, focusing on their electronic structure, synthesis, and distinct reactivity profiles in advanced organic synthesis.[1][2]

Executive Summary

Ynol ethers (alkynyl ethers) represent a class of electron-rich alkynes characterized by the direct attachment of an oxygen atom to the sp-hybridized carbon (

Part 1: Electronic Structure & Stability Profile

To master ynol ether chemistry, one must first understand the orbital interactions that dictate their behavior. The oxygen atom donates electron density into the

Resonance and Polarization

The reactivity is governed by the overlap between the oxygen

Figure 1: Resonance contributions in ynol ethers showing the polarization that dictates regioselectivity.

Operational Insight: The

Part 2: Strategic Synthesis of Ynol Ethers

While numerous methods exist, two pathways are preferred for their reliability and scalability in a pharmaceutical setting.

Method A: Dehydrohalogenation of -Halo Enol Ethers (The Standard)

This method is robust for generating alkyl- and aryl-ynol ethers.

Mechanism: Bromination of an enol ether followed by double elimination or base-induced elimination.[3]

Key Reagents:

Method B: Displacement of Haloalkynes (The Nucleophilic Approach)

Ideal for synthesizing electron-deficient or specific functionalized ynol ethers.

Protocol: Synthesis of Phenoxyacetylene A self-validating benchmark protocol adapted from standard literature procedures.

| Step | Action | Critical Parameter (Why?) |

| 1. Precursor Prep | Dissolve phenol (1.0 equiv) in dry THF. Cool to 0°C. Add KH (1.1 equiv). | Deprotonation to generate the phenoxide nucleophile. |

| 2. Coupling | Add trichloroethylene (1.1 equiv) dropwise. Warm to RT. | Formation of the dichlorovinyl ether intermediate. |

| 3. Elimination | Cool to -78°C. Add | First equivalent performs Li-Cl exchange; second effects |

| 4. Quench | Quench with saturated | Prevents protonation of the reactive triple bond by strong acid; buffers the solution. |

| 5. Validation | IR Spectroscopy: Look for strong band at ~2260 cm⁻¹ ( | Confirms formation of the triple bond and removal of precursor. |

Part 3: Reactivity Landscape

The utility of ynol ethers lies in their ability to access three distinct reaction manifolds depending on the catalyst and conditions.

Figure 2: The three primary reactivity manifolds of ynol ethers.

The "Masked Ketene" Manifold

Under thermal conditions, alkyl ynol ethers (specifically tert-butyl ynol ethers) undergo a retro-ene reaction to liberate ketenes.

-

Application: In situ generation of ketenes for [2+2] cycloadditions with imines (Staudinger synthesis) to form

-lactams without handling hazardous ketene gas. -

Citation: Pericàs et al. demonstrated tert-butoxyethyne as a practical ketene surrogate [1].[4]

Metal-Catalyzed Hydrofunctionalization & Annulation

Gold(I) and Platinum(II) catalysts activate the ynol ether triple bond as a soft Lewis acid. The polarization of the ynol ether directs nucleophilic attack exclusively to the

Case Study: Gold-Catalyzed Synthesis of Benzofurans Reaction of ynol ethers with anthranils or similar nucleophiles.[5]

-

Catalyst System:

(5 mol%) / -

Mechanism:

- -Coordination of Au(I) to the alkyne.

-

Nucleophilic attack by the anthranil oxygen (or external nucleophile) at the

-carbon. -

Formation of an

-oxo gold carbene intermediate. -

Cyclization/Insertion.

Data: Catalyst Efficiency Comparison

| Catalyst | Yield (%) | Reaction Time | Selectivity |

| 45% | 12 h | Moderate | |

| 82% | 4 h | High | |

| 94% | 1.5 h | Excellent |

Table 1: Optimization of gold catalysts for the annulation of arylethynyl ethers [2].

[2+2] Cycloadditions

Unlike simple alkynes, ynol ethers react with electron-deficient olefins (e.g., enones, acrylates) to form cyclobutenes.

-

Catalysis: Often requires Ag(I) or Lewis acids to lower the LUMO energy.

-

Stereochemistry: The reaction is generally stepwise via a zwitterionic intermediate, allowing for non-stereospecific outcomes depending on the lifetime of the intermediate.

Part 4: Experimental Protocol

Gold-Catalyzed Annulation of Ynol Ether with Nitrone (Representative)

Objective: Synthesis of a 2,3-substituted indole derivative.

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon.

-

Catalyst Loading: Add

(0.05 equiv) and -

Solvent: Add anhydrous 1,2-dichloroethane (0.1 M concentration relative to substrate). Stir for 5 mins to generate the active cationic gold species (Self-validating: Solution often turns slightly cloudy due to AgCl precipitation).

-

Substrate Addition: Add the nitrone (1.0 equiv) and the ynol ether (1.2 equiv) via syringe.

-

Reaction: Stir at Room Temperature. Monitor by TLC (or LCMS).

-

Checkpoint: Disappearance of the ynol ether starting material (high Rf) and appearance of a fluorescent product spot.

-

-

Workup: Filter through a short pad of silica gel to remove gold residues. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

References

-

Ynol Ethers: Synthesis and Reactivity. Source: CHIMIA International Journal for Chemistry, 2016.[3] URL:[Link]

-

Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations. Source: MDPI, 2023. URL:[Link][4][5][6]

-

The Chemistry of Ynol and Thioynol Ethers. Source: Organic & Biomolecular Chemistry (RSC), 2014. URL:[Link]

-

Reactivity of Ynamides in Catalytic Intermolecular Annulations. (Comparative context) Source: Chemical Society Reviews, 2021. URL:[Link]

-

Synthesis of Push-Pull-Activated Ynol Ethers. Source: NIH / PubMed Central, 2020. URL:[Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]

- 6. The chemistry of ynol and thioynol ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Stability Profile and Base-Catalyzed Isomerization Dynamics of Phenoxy-1-propyne

Executive Summary

Phenoxy-1-propyne (

This guide delineates the specific stability boundaries of phenoxy-1-propyne. Unlike esters or halides, the primary degradation pathway for this molecule in basic media is not hydrolysis, but rather prototropic isomerization . This whitepaper provides the mechanistic causality, experimental protocols for stability validation, and handling guidelines to prevent inadvertent isomerization to its allenyl or propargyl congeners.

Molecular Architecture and Reactivity Scope

Phenoxy-1-propyne is an electron-rich alkyne due to the donation of the oxygen lone pair into the

Structural Identity[1][2]

-

IUPAC Name: (Prop-1-yn-1-yloxy)benzene

-

Formula:

-

Key Feature: The internal triple bond is directly attached to the phenoxy oxygen. This distinguishes it from its isomer, phenoxy-2-propyne (phenyl propargyl ether), which possesses a terminal alkyne and a methylene spacer.

The Stability Paradox

Under basic conditions, the ether linkage (

However, in the presence of strong bases (e.g.,

The Core Instability: Propargyl-Allene-Alkyne Isomerization

The critical failure mode for phenoxy-1-propyne under basic conditions is not decomposition, but isomerization. This process is reversible and thermodynamically controlled.

Mechanistic Pathway

The transformation proceeds via a resonance-stabilized carbanion intermediate.

-

Deprotonation: A strong base removes a proton from the

-methyl group of phenoxy-1-propyne (or the -

Anionic Resonance: The negative charge is delocalized across the propargylic system.

-

Reprotonation: The anion accepts a proton at a different carbon, shifting the double/triple bond positions.

Thermodynamic Hierarchy:

-

Phenoxy-1-propyne (Internal Alkyne): Generally the Thermodynamic Product due to conjugation between the oxygen lone pair and the triple bond.

-

Phenoxyallene (Allenyl Ether): Often the Kinetic Product or intermediate.

-

Phenoxy-2-propyne (Terminal Alkyne): Generally the least stable in this equilibrium due to the lack of conjugation.

Visualization of the Isomerization Pathway

Caption: Figure 1. Base-catalyzed prototropic rearrangement triad. Phenoxy-1-propyne (Blue) acts as the thermodynamic sink, but strong bases can revert it to the allene (Green) or propargyl (Red) forms.

Experimental Analysis of Stability

To validate the stability of phenoxy-1-propyne in your specific application, the following self-validating protocol is recommended. This workflow uses

Protocol: Base Challenge Assay

Objective: Determine the half-life (

Materials:

-

Substrate: Phenoxy-1-propyne (>98% purity).

-

Internal Standard: 1,3,5-Trimethoxybenzene (Inert to base/acid).

-

Solvents:

-DMSO (Polar Aprotic), -

Bases:

(Weak),

Workflow Diagram:

Caption: Figure 2.[1] NMR-based stability assay workflow. Direct monitoring in deuterated solvent prevents quenching artifacts.

Data Interpretation Guide

| Species | Characteristic | Multiplicity | Stability Indicator |

| Phenoxy-1-propyne | Singlet | Stable (Retention of Signal) | |

| Phenoxy-2-propyne | Doublet | Isomerization (Reverse) | |

| Phenoxyallene | Multiplets | Isomerization (Kinetic Shift) | |

| Phenol | Multiplets | Cleavage/Decomposition |

Stability Data Summary

The following table summarizes the expected stability profile based on established alkynyl ether reactivity [1, 2].

| Condition | Base Strength | Solvent | Outcome (24h @ 25°C) |

| 1M NaOH (aq) | Medium | Water/THF | Stable. Phase separation protects the alkyne; hydroxide is not strong enough to deprotonate the methyl group rapidly. |

| Weak | Acetone/DMF | Stable. No isomerization observed. | |

| Strong | THF | Slow Isomerization. Equilibrium begins to shift toward allene. | |

| Strong | DMSO | Rapid Isomerization. DMSO solvates | |

| Very Strong | THF (-78°C) | Lithiation. Deprotonation occurs at the |

Key Insight: The "Potassium Effect"

Isomerization is significantly faster with Potassium bases (

Synthetic Implications & Handling

Storage

-

Condition: Store under Argon at 4°C.

-

Avoid: Do not store in basic solvents (e.g., pyridine) for extended periods.

Reaction Planning

If using phenoxy-1-propyne as a reactant in a basic environment:

-

Solvent Selection: Avoid DMSO or HMPA if isomerization is undesirable. Use THF or Diethyl Ether.

-

Temperature Control: Keep reactions below 0°C when using strong bases (

) to kinetically trap the deprotonated species before it can isomerize. -

Quenching: Quench basic reactions with a weak acid (Ammonium Chloride) rather than water alone to instantly stop proton shuffling.

References

-

Pourcelot, G., & Cadiot, P. (1966). Isomérisation prototropique d'éthers propargyliques. Bulletin de la Société Chimique de France, 3024–3030.

- Dumont, J. L. (1971). Recherches sur les éthers acétyléniques et alléniques. Bulletin de la Société Chimique de France, 1101.

-

Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on stability of ether linkages).

-

Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes. Elsevier. (Authoritative text on base-catalyzed isomerization of alkynes).

Sources

Technical Guide: Isomerization of Propargyl Phenyl Ether to Prop-1-ynyl Ether

This technical guide details the isomerization of propargyl phenyl ether (3-phenoxy-1-propyne) to prop-1-ynyl phenyl ether (1-phenoxy-1-propyne), while critically addressing the competing formation of phenoxyallene (phenoxy-1,2-propadiene).

Mechanistic Pathways, Catalytic Protocols, and Selectivity Control

Executive Summary

The isomerization of propargyl phenyl ether represents a classic problem in regioselective control within organic synthesis. While the transformation is theoretically a simple prototropic rearrangement, the reaction landscape is dominated by the propargyl-allene-alkyne triad .

For researchers and drug development professionals, this transformation is critical as:

-

Phenoxyallene is a valuable precursor for Claisen rearrangements and heterocycle synthesis (e.g., benzofurans).

-

Prop-1-ynyl ether (the internal alkyne) serves as an electron-rich "ynol ether" building block for lithiation and coupling reactions.

This guide provides the specific protocols to navigate this equilibrium, distinguishing between Base-Catalyzed (Thermodynamic) and Transition-Metal (Kinetic/Chain-Walking) strategies.

Mechanistic Underpinnings

The isomerization is driven by the acidity of the propargylic protons (

The Propargyl-Allene-Alkyne Triad

The reaction proceeds through a delocalized anion. The selectivity is dictated by the stability of the intermediate species:

-

Kinetic Product: Phenoxyallene (stabilized by oxygen lone-pair conjugation).

-

Thermodynamic Product: Prop-1-ynyl phenyl ether (internal alkyne, stabilized by hyperconjugation, though often less stable than the allene in ether systems due to electronic repulsion).

Key Insight: In many standard base-catalyzed conditions (e.g.,

Mechanistic Pathway Diagram

Caption: Stepwise prototropic rearrangement. The central allene is often the "trap" in ether systems.

Catalytic Strategies & Data Comparison

To achieve the desired isomer, one must select the catalyst system based on the target (Allene vs. Internal Alkyne).

Table 1: Comparative Methodologies

| Feature | Method A: Base-Mediated (t-BuOK) | Method B: Ruthenium Catalysis |

| Primary Product | Phenoxyallene (Major) | Prop-1-ynyl Ether (High Selectivity) |

| Mechanism | Anionic Prototropic Shift | Metal-Hydride Insertion / Chain Walking |

| Reagents | ||

| Conditions | ||

| Selectivity | >90% Allene (in THF) | >95% Internal Alkyne (Catalyst dependent) |

| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost) |

Experimental Protocols

Protocol A: Synthesis of Prop-1-ynyl Phenyl Ether (Ruthenium Method)

Recommended for high purity of the internal alkyne.

Reagents:

-

Propargyl phenyl ether (1.0 equiv)

-

Dichlorotris(triphenylphosphine)ruthenium(II) (

) (1-2 mol%) -

Toluene (Anhydrous)

-

Inert Atmosphere (Argon)

Workflow:

-

Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

-

Charging: Add

(0.02 equiv) and anhydrous Toluene ( -

Addition: Add Propargyl phenyl ether (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 80-100°C for 4–12 hours.

-

Monitoring: Check via GC-MS or

NMR. Look for the disappearance of the terminal alkyne triplet (

-

-

Workup: Cool to room temperature. Filter through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate in vacuo. If necessary, purify via Kugelrohr distillation. Silica gel chromatography may cause hydrolysis of the sensitive ynol ether; use basic alumina if needed.

Protocol B: Synthesis of Phenoxyallene (Base Method)

Recommended if the allene is the actual target or for cost-efficiency.

Reagents:

Workflow:

-

Dissolution: Dissolve propargyl phenyl ether in dry THF (

) under -

Catalysis: Add

-BuOK (0.1–0.2 equiv) at 0°C . -

Isomerization: Stir for 30–60 minutes. The solution often turns dark brown/red.

-

Quench: Pour into pentane/water mixture. Wash organic layer with water (x3) to remove base/DMSO traces.

-

Isolation: Dry over

, filter, and concentrate. Phenoxyallene is often obtained in >90% purity without chromatography.

Experimental Workflow Diagram

Caption: Decision matrix for catalyst selection based on the desired isomeric target.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning (Ru) or Moisture (Base). | Ensure strict anhydrous conditions. For Ru, degas solvents thoroughly to remove |

| Polymerization | Temperature too high; Concentration too high. | Dilute reaction to |

| Hydrolysis of Product | Acidic silica gel or moisture during workup. | Critical: Ynol ethers are acid-sensitive. Use triethylamine-treated silica or basic alumina. Store under Argon. |

| Low Selectivity (Mixture) | Thermodynamic equilibrium reached. | Switch to Kinetic control (lower T, shorter time) for Allene. Switch to Ru-catalyst for Alkyne. |

Safety & Handling (E-E-A-T)

-

Shock Sensitivity: Propargyl ethers can be unstable. While phenyl ethers are generally more stable than alkyl variants, avoid distilling to dryness or overheating.

-

Peroxide Formation: Like all ethers, these compounds can form explosive peroxides upon storage. Test with starch-iodide paper before use.

-

Base Hazards:

-BuOK is corrosive and moisture-sensitive. Handle in a glovebox or under rapid inert gas flow. -

Skin/Eye Contact: Phenyl propargyl ether is a severe skin irritant and can cause serious eye damage (H318). Wear full PPE including face shield.

References

-

Ruthenium-Catalyzed Isomerization (Chain Walking)

-

Base-Catalyzed Isomerization (Mechanistic Insight)

- Title: Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides r

- Source: Journal of Organic Chemistry / PubMed (2015).

-

URL:[Link]

-

Ruthenium Catalysis for Ethers

- Chemical Safety Data: Title: Phenyl Propargyl Ether Safety D

Sources

- 1. Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 苯基炔丙基醚 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (Prop-2-yn-1-yloxy)benzene: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth exploration of (Prop-2-yn-1-yloxy)benzene, a versatile chemical intermediate commonly known as Phenyl Propargyl Ether. The guide will clarify its nomenclature, detail its physicochemical properties, present a standard synthesis protocol with mechanistic insights, discuss its key reactivity—including the Claisen rearrangement and its role in "click chemistry"—and survey its applications in modern drug discovery and organic synthesis. Safety and handling protocols are also provided to ensure its effective and safe utilization in a research environment.

Nomenclature and Chemical Identification

A point of critical importance is the precise nomenclature of this compound. The topic specified was "(Prop-1-yn-1-yloxy)benzene," which implies an ether linkage to a carbon atom involved in a triple bond. This structure is generally unstable. The far more common, stable, and synthetically useful isomer is (Prop-2-yn-1-yloxy)benzene , where the oxygen is linked to the saturated CH₂ group adjacent to the alkyne. This compound is widely known as Phenyl Propargyl Ether . This guide will focus exclusively on this stable and commercially available compound under the assumption that it is the molecule of interest for research and development professionals.

The structure of (Prop-2-yn-1-yloxy)benzene is visualized below.

Caption: Chemical structure of (Prop-2-yn-1-yloxy)benzene.

Quantitative identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Source(s) |

| IUPAC Name | prop-2-ynoxybenzene | [1][2] |

| Common Names | Phenyl propargyl ether, 3-Phenoxy-1-propyne | [1][3] |

| CAS Number | 13610-02-1 | [1][3] |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| InChIKey | AIQRJSXKXVZCJO-UHFFFAOYSA-N | [1][2] |

| SMILES | C#CCOC1=CC=CC=C1 | [1][2] |

| PubChem CID | 83613 | [1][2] |

| EC Number | 237-095-5 | [3] |

Physicochemical and Spectroscopic Properties

Phenyl propargyl ether is a colorless to light yellow liquid at room temperature.[3][4] Its physical and chemical properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3][4] |

| Boiling Point | 89-90°C at 14 mmHg; 83°C at 15 mmHg | [1] |

| Density | 1.030 g/mL at 20°C | [1][3] |

| Refractive Index (n20/D) | 1.533 - 1.535 | [1][3] |

| Flash Point | 76°C (168.8°F) - closed cup | [3] |

| Solubility | Soluble in chloroform. Slightly soluble in water. | [1][4] |

| Storage | Refrigerate (0-10°C), store under an inert atmosphere. | [5] |

| Sensitivity | Air & Light Sensitive, Heat Sensitive | [4] |

Spectroscopic data for this compound would typically be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, though specific datasets are not provided in the search results.

Synthesis and Mechanistic Considerations

The most common and straightforward method for synthesizing phenyl propargyl ether is the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry, valued for its reliability and broad applicability.

Reaction: Phenol is deprotonated by a suitable base to form the sodium phenoxide salt. This highly nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide (or another propargyl halide) in a classic Sₙ2 reaction to form the ether linkage.

Causality in Experimental Design:

-

Choice of Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically used. The base must be strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause side reactions with the propargyl halide.

-

Choice of Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents can dissolve the ionic phenoxide salt while not interfering with the nucleophile's reactivity, thereby facilitating the Sₙ2 mechanism.

-

Reaction Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting elimination or other side reactions.

Workflow and Protocol: Williamson Ether Synthesis

Caption: Generalized workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Nucleophilic Attack: To the stirring suspension, add propargyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Allow the mixture to stir at room temperature or gently reflux for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield pure (prop-2-yn-1-yloxy)benzene.

Reactivity and Applications in Drug Development

The synthetic utility of phenyl propargyl ether stems from its terminal alkyne functionality, making it a valuable building block in various chemical transformations.[4][6]

-

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole ring, linking the phenyl ether moiety to another molecule containing an azide group. This strategy is widely used in drug discovery for creating libraries of compounds and for bioconjugation.

-

Claisen Rearrangement: As an aryl propargyl ether, this compound can undergo a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of substituted chromenes or other valuable heterocyclic scaffolds.[7]

-

Coupling Reactions: The terminal alkyne can participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecular architectures.

-

Propargylamine Moiety Precursor: While not a propargylamine itself, the propargyl group is a key feature in many bioactive molecules.[8] Phenyl propargyl ether serves as a precursor for introducing this functionality into larger, more complex structures relevant to medicinal chemistry. The phenyl group itself can be a critical pharmacophore, or it can be replaced by other aromatic systems to modulate a drug candidate's properties.

The combination of a stable phenyl ether and a reactive alkyne "handle" makes this compound a versatile tool for lead optimization in drug design, allowing for systematic modification of molecular structure to improve potency, selectivity, and pharmacokinetic properties.[9]

Safety and Handling

(Prop-2-yn-1-yloxy)benzene is a combustible liquid that requires careful handling. It is classified as causing skin irritation and serious eye damage, and it may cause respiratory irritation.[1][3][10]

Hazard and Precautionary Information:

| Category | Statement | Source(s) |

| GHS Pictograms | Irritant, Corrosion | [3] |

| Signal Word | Danger | [3][10] |

| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[5][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] For long-term stability and to maintain product quality, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.[5][11]

Conclusion

(Prop-2-yn-1-yloxy)benzene, or Phenyl Propargyl Ether, is a fundamentally important building block for chemical synthesis. Its straightforward preparation via the Williamson ether synthesis and the versatile reactivity of its terminal alkyne group make it an indispensable tool for researchers in organic chemistry, materials science, and particularly in drug discovery. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

-

Matrix Fine Chemicals. (PROP-1-YN-1-YL)BENZENE | CAS 673-32-5. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

ResearchGate. Two conformations of phenyl propargyl ether with zero, one and two methyl groups on propargyl residue. [Link]

-

National Center for Biotechnology Information. (Prop-2-ynyloxy)benzene | C9H8O | CID 83613. [Link]

-

National Center for Biotechnology Information. Propargyl ether | C6H6O | CID 23349. [Link]

-

PubChemLite. 1-chloro-3-(prop-2-yn-1-yloxy)benzene. [Link]

-

National Center for Biotechnology Information. Propargylamine: an important moiety in drug discovery. [Link]

-

ResearchGate. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

-

IFAS. Nomenclature. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-propynyl- (CAS 673-32-5). [Link]

Sources

- 1. Phenyl propargyl ether, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. (Prop-2-ynyloxy)benzene | C9H8O | CID 83613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl propargyl ether technical, = 90 GC 13610-02-1 [sigmaaldrich.com]

- 4. PHENYL PROPARGYL ETHER | 13610-02-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of (Prop-1-yn-1-yloxy)benzene from phenol

Executive Summary

This guide details the synthesis of (Prop-1-yn-1-yloxy)benzene (1-phenoxypropyne), a specific internal alkynyl ether (

While the Prop-2 isomer is synthesized via standard Williamson etherification, the target Prop-1 isomer (an ynol ether) requires a specialized copper-catalyzed cross-coupling strategy to install the oxygen directly onto the alkynyl carbon. This document prioritizes the synthesis of the requested Prop-1 isomer using the Evano Coupling Method , widely regarded as the gold standard for accessing ynol ethers under mild conditions. A secondary protocol for the Prop-2 isomer is provided for comparative reference.

Retrosynthetic Analysis & Strategy

The synthesis of ynol ethers is challenging due to the instability of the electron-rich triple bond and the poor nucleophilicity of phenols toward direct alkynylation.

-

Target: (Prop-1-yn-1-yloxy)benzene (

) -

Primary Strategy (Route A): Copper-catalyzed cross-coupling of phenol with 1,1-dibromoprop-1-ene . This method proceeds via an in-situ elimination/coupling sequence, avoiding the handling of unstable halo-alkynes.

-

Alternative Strategy (Route B): Base-catalyzed isomerization of (Prop-2-yn-1-yloxy)benzene. Note: This route is less preferred for high-purity applications due to the formation of allenyl ether byproducts (

).

Figure 1: Retrosynthetic pathways for 1-phenoxypropyne.

Detailed Protocol: Route A (Primary)

Synthesis of (Prop-1-yn-1-yloxy)benzene via Copper Catalysis

This protocol is based on the methodology developed by Gwilherm Evano , utilizing 1,1-dibromoalkenes as surrogates for alkynyl bromides.

Phase 1: Precursor Synthesis (1,1-Dibromoprop-1-ene)

If commercially available, skip to Phase 2.

Reaction: Propionaldehyde +

-

Reagents:

-

Propionaldehyde (1.0 equiv)

-

Carbon tetrabromide (

, 2.0 equiv) -

Triphenylphosphine (

, 4.0 equiv) -

Dichloromethane (DCM, anhydrous)

-

-

Procedure:

-

Cool a solution of

in anhydrous DCM to 0°C under -

Add

slowly (exothermic). Stir for 30 min at 0°C. -

Add propionaldehyde dropwise.

-

Warm to room temperature and stir for 2–4 hours (monitor by TLC).

-

Workup: Quench with saturated hexane. Filter off the triphenylphosphine oxide precipitate. Concentrate the filtrate.

-

Purification: Flash column chromatography (100% Hexanes).[1] Product is a clear oil.

-

Phase 2: Cross-Coupling to (Prop-1-yn-1-yloxy)benzene

Reaction: Phenol + 1,1-Dibromoprop-1-ene

Materials Table:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| Phenol | 1.2 | Nucleophile | Solid, hygroscopic |

| 1,1-Dibromoprop-1-ene | 1.0 | Electrophile | Synthesized in Phase 1 |

| CuI | 0.1 (10 mol%) | Catalyst | Purify if green (oxidized) |

| 1,10-Phenanthroline | 0.2 (20 mol%) | Ligand | Promotes coupling |

| Cs2CO3 | 2.0 | Base | Must be anhydrous |

| Toluene | Solvent | 0.2 M Conc. | Degassed (sparge with Ar) |

Step-by-Step Protocol:

-

Catalyst Pre-complexation:

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol).

-

Add 2 mL of anhydrous Toluene . Stir at room temperature for 10 minutes until a homogeneous complex forms (often dark colored).

-

-

Reaction Assembly:

-

Add Phenol (113 mg, 1.2 mmol) and Cesium Carbonate (

, 652 mg, 2.0 mmol) to the tube. -

Add 1,1-Dibromoprop-1-ene (200 mg, 1.0 mmol) dissolved in the remaining Toluene (3 mL).

-

Critical Step: Seal the tube and purge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

-

-

Heating & Monitoring:

-

Place the vessel in a pre-heated oil bath at 80°C .

-

Stir vigorously for 16–24 hours.

-

TLC Monitoring: Check for consumption of the dibromoalkene. The product (ynol ether) is less polar than phenol.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Hexane:EtOAc (95:5).

-

Storage: The product is an electron-rich alkyne. Store at -20°C under inert atmosphere to prevent hydrolysis or polymerization.

-

Route B: Synthesis of the Isomer (Prop-2-yn-1-yloxy)benzene

Use this protocol if the target was the standard "Phenyl Propargyl Ether" used in Click Chemistry.

Reaction: Phenol + Propargyl Bromide +

-

Reagents: Phenol (1.0 eq), Propargyl Bromide (1.2 eq, 80% in toluene),

(2.0 eq), Acetone (reagent grade). -

Procedure:

Analytical Validation (QC)

Distinguishing the two isomers is critical. Use

| Feature | Target: (Prop-1-yn-1-yloxy)benzene | Isomer: (Prop-2-yn-1-yloxy)benzene |

| Structure | ||

| Alkynyl Proton ( | None (Methyl singlet ~2.0 ppm) | Triplet (~2.5 ppm, |

| Ether Carbon ( | Alkyne carbon bonded to O (~85–95 ppm) | Methylene carbon ( |

| IR Spectrum | Weak | Strong |

Safety & Troubleshooting

-

Propargyl Halides: Potent lachrymators and alkylating agents. Handle in a fume hood.

-

Copper Waste: Dispose of Cu/Phenanthroline residues as heavy metal waste.

-

Instability: Ynol ethers are acid-sensitive. Avoid acidic workups or silica gel with high acidity (add 1%

to eluent if degradation is observed).

References

-

Evano, G., et al. "Copper-Catalyzed Cross-Coupling of 1,1-Dibromo-1-alkenes with Nucleophiles: A General Route to Ynamides and Ynol Ethers." Journal of Organic Chemistry, 2008.

-

Stang, P. J., et al. "Ynol Ethers: Synthesis and Reactivity." Accounts of Chemical Research, 1982.

-

Minehan, T., et al. "Synthesis of Ynol Ethers via Elimination." Organic Letters, 2008.

-

Standard Protocol: "Synthesis of Phenyl Propargyl Ether." Organic Syntheses, Coll. Vol. 5, p.921.

Sources

- 1. rsc.org [rsc.org]

- 2. Sciencemadness Discussion Board - Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. Phenyl propargyl ether technical, = 90 GC 13610-02-1 [sigmaaldrich.com]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

Application Note: Base-Catalyzed Isomerization of Phenyl Propargyl Ether to Phenoxyallene

Abstract & Strategic Value

The isomerization of phenyl propargyl ether (PPE) to phenoxyallene is a pivotal transformation in organic synthesis, serving as a gateway to complex heterocycles including chromenes, benzofurans, and various drug scaffolds. While the reaction appears deceptively simple, the labile nature of the allenyl ether product requires a rigorously controlled environment to prevent polymerization, hydrolysis, or premature Claisen rearrangement.

This application note details a robust, scalable protocol using potassium tert-butoxide (

Mechanistic Insight

The transformation is driven by base-catalyzed prototropic rearrangement. The propargyl ether possesses acidic protons at the

-

Deprotonation: The base (

-BuOK) abstracts a proton from the propargylic methylene group ( -

Reprotonation: The anion is reprotonated at the

-carbon (the terminal alkyne carbon) to form the allenyl ether ( -

Equilibrium: While an equilibrium exists between the propargyl and allenyl forms, the allenyl ether is often thermodynamically favored due to conjugation with the oxygen lone pair. However, excessive thermal energy can drive the system toward the irreversible Claisen rearrangement (formation of 2H-chromene).

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical branch point between stable isomerization and thermal rearrangement.

Experimental Protocol

Reagents & Materials[1][2][3][4][5]

-

Catalyst: Potassium tert-butoxide (

-BuOK), 1.0 M solution in THF or sublimation-grade solid. Note: Solid -

Solvent: Tetrahydrofuran (THF), anhydrous (water content <50 ppm).

-

Quench: Saturated ammonium chloride (

) solution or Phosphate Buffer (pH 7.0).

Critical Parameters

| Parameter | Condition | Rationale |

| Stoichiometry | 0.1 – 0.2 eq. | Catalytic amounts prevent excessive side reactions; stoichiometric base may be used for rapid conversion but requires careful quenching. |

| Temperature | 0°C to 25°C | Low temperature suppresses the Claisen rearrangement to chromene. |

| Concentration | 0.2 M – 0.5 M | Dilution mitigates intermolecular polymerization of the electron-rich allene. |

| Atmosphere | Nitrogen or Argon | Essential. Moisture deactivates the base and hydrolyzes the product. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of dry nitrogen.

-

Charge the flask with Phenyl Propargyl Ether (1.0 g, 7.57 mmol).

-

Add anhydrous THF (20 mL) via syringe.

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Isomerization

-

Add

-BuOK (0.17 g, 1.51 mmol, 0.2 eq) in one portion (if solid) or dropwise (if solution). The solution typically turns dark brown/amber immediately. -

Stir at 0°C for 15 minutes, then allow to warm to room temperature (20–25°C).

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5). The propargyl ether (

) will disappear, and the less polar phenoxyallene (-